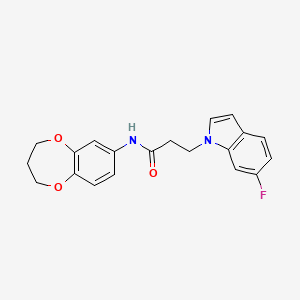![molecular formula C22H28O4 B12175049 6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12175049.png)
6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-butyl-4’-hydroxy-10’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is a complex organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound features a spiro connection between a cyclohexane ring and a pyrano[3,2-g]chromen ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-butyl-4’-hydroxy-10’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can be achieved through a multi-step process involving several key reactions:
-
Formation of the Pyrano[3,2-g]chromen Ring System: : The initial step involves the synthesis of the pyrano[3,2-g]chromen ring system. This can be achieved through a condensation reaction between a suitable chromen derivative and a pyranone precursor under acidic conditions.
-
Spirocyclization: : The next step involves the formation of the spiro connection between the cyclohexane ring and the pyrano[3,2-g]chromen ring system. This can be accomplished through a cyclization reaction using a suitable cyclohexane derivative and a Lewis acid catalyst.
-
Functional Group Introduction: : The final step involves the introduction of the butyl, hydroxyl, and methyl groups. This can be achieved through a series of substitution and addition reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of 6’-butyl-4’-hydroxy-10’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The hydroxyl group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The carbonyl group in the pyrano[3,2-g]chromen ring system can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The butyl and methyl groups can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents include alkyl halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base or organometallic reagents in an inert atmosphere.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6’-butyl-4’-hydroxy-10’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : The compound has shown potential as a bioactive molecule with various biological activities. It is being studied for its potential use as an antimicrobial, anti-inflammatory, and anticancer agent.
-
Medicine: : The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
-
Industry: : The compound is used in the development of new materials with unique properties. Its spiro structure imparts stability and rigidity, making it suitable for use in advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 6’-butyl-4’-hydroxy-10’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
-
Pathways Involved: : The compound can influence various cellular pathways, including signal transduction, gene expression, and metabolic pathways. Its effects on these pathways contribute to its biological activities and potential therapeutic applications.
Comparación Con Compuestos Similares
6’-butyl-4’-hydroxy-10’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can be compared with other similar compounds to highlight its uniqueness:
-
Spiro Compounds:
-
Chromene Derivatives: : Compared to other chromene derivatives, this compound’s spiro connection and additional functional groups enhance its stability and biological activity.
-
Similar Compounds: : Other similar compounds include spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one, 4’-hydroxy-10’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one, and 6’-butyl-10’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one. Each of these compounds has unique structural features and reactivity profiles.
Propiedades
Fórmula molecular |
C22H28O4 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
6-butyl-4-hydroxy-10-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
InChI |
InChI=1S/C22H28O4/c1-3-4-8-15-11-19(24)25-20-14(2)21-17(12-16(15)20)18(23)13-22(26-21)9-6-5-7-10-22/h11-12,18,23H,3-10,13H2,1-2H3 |
Clave InChI |
CAFHUUPOVJAMRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(CC4(O3)CCCCC4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12174971.png)


![3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide](/img/structure/B12174985.png)
methanone](/img/structure/B12174988.png)
![methyl 3-({[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12174989.png)



![4-{[4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12175017.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12175037.png)
![4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12175039.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12175040.png)
![N-(4-bromo-2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12175044.png)
